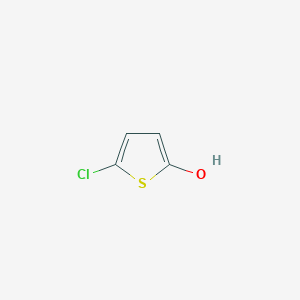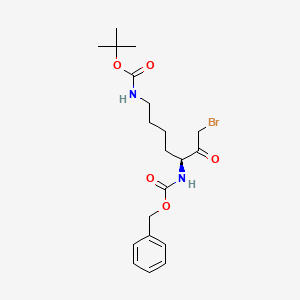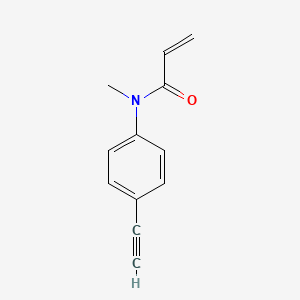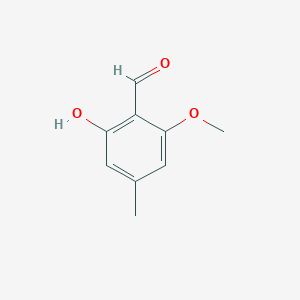
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride is a compound that features a pyrrolidine ring and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization and coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized through the intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP .
Industrial Production Methods
Industrial production of such compounds often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to favor the desired product while minimizing side reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural features.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
作用机制
The mechanism of action of 3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar structural features.
Pyrazole: A five-membered ring compound with two nitrogen atoms.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Uniqueness
3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol hydrochloride is unique due to the combination of the pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound in various research fields .
属性
分子式 |
C7H12ClN3O |
|---|---|
分子量 |
189.64 g/mol |
IUPAC 名称 |
5-pyrrolidin-3-yl-1,2-dihydropyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c11-7-3-6(9-10-7)5-1-2-8-4-5;/h3,5,8H,1-2,4H2,(H2,9,10,11);1H |
InChI 键 |
AGYUKJNQGKCJFP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC(=O)NN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)


![3-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B13655681.png)

![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)






